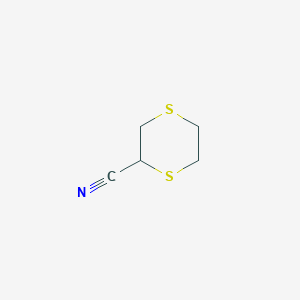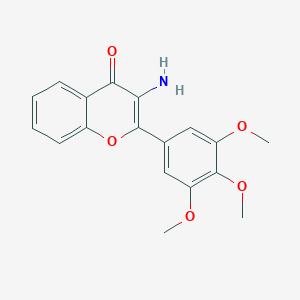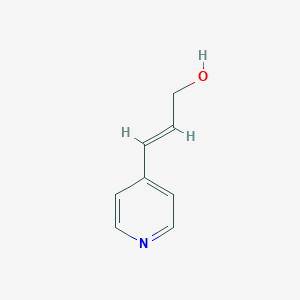
3-(4-Pyridyl)-2-propen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Pyridyl)-2-propen-1-ol: is an organic compound that features a pyridine ring attached to a propenol group. This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the reactivity of an allylic alcohol. It is used in various fields, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions:
-
Aldol Condensation:
Reactants: 4-pyridinecarboxaldehyde and acetaldehyde.
Catalyst: Base such as sodium hydroxide.
Conditions: The reaction is typically carried out in an aqueous or alcoholic medium at room temperature.
Procedure: The aldehyde and acetaldehyde undergo aldol condensation to form 3-(4-pyridyl)-2-propen-1-ol.
-
Heck Reaction:
Reactants: 4-bromopyridine and allyl alcohol.
Catalyst: Palladium complex.
Conditions: The reaction is performed under an inert atmosphere at elevated temperatures.
Procedure: The Heck reaction couples the 4-bromopyridine with allyl alcohol to yield this compound.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale aldol condensation due to its simplicity and cost-effectiveness. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Acidic or neutral medium.
Products: Oxidation of the allylic alcohol group to form 3-(4-pyridyl)-2-propenal.
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Anhydrous conditions.
Products: Reduction of the allylic alcohol group to form 3-(4-pyridyl)-2-propanol.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride.
Products: Substitution of the hydroxyl group to form 3-(4-pyridyl)-2-propenyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Thionyl chloride in anhydrous dichloromethane.
Major Products:
Oxidation: 3-(4-pyridyl)-2-propenal.
Reduction: 3-(4-pyridyl)-2-propanol.
Substitution: 3-(4-pyridyl)-2-propenyl chloride.
科学研究应用
Chemistry:
Ligand Synthesis: Used as a precursor for synthesizing ligands in coordination chemistry.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Potential precursor for developing drugs targeting neurological pathways.
Industry:
Materials Science: Used in the synthesis of polymers and advanced materials with specific electronic properties.
作用机制
The mechanism of action of 3-(4-pyridyl)-2-propen-1-ol involves its interaction with various molecular targets, primarily through its pyridine ring. The compound can act as a ligand, coordinating with metal centers in enzymes or catalysts. Its allylic alcohol group can undergo various chemical transformations, making it a versatile intermediate in synthetic pathways.
相似化合物的比较
3-(3-Pyridyl)-2-propen-1-ol: Similar structure but with the pyridine ring at the 3-position.
3-(2-Pyridyl)-2-propen-1-ol: Pyridine ring at the 2-position.
3-(4-Pyridyl)-2-propanol: Reduced form of 3-(4-pyridyl)-2-propen-1-ol.
Uniqueness:
This compound is unique due to its specific positioning of the pyridine ring and the allylic alcohol group, which imparts distinct reactivity and coordination properties. This makes it particularly useful in applications requiring specific electronic and steric characteristics.
属性
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h1-6,10H,7H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUSHUQYGDYSIQ-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
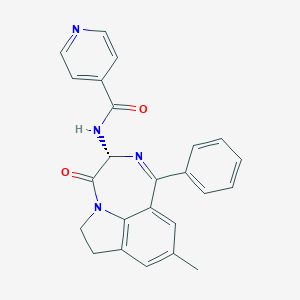
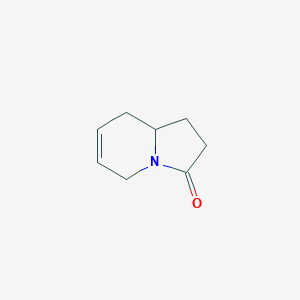
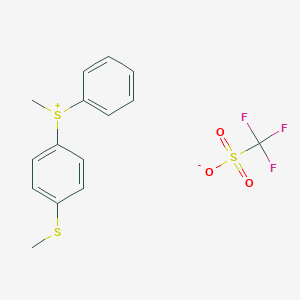
![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)

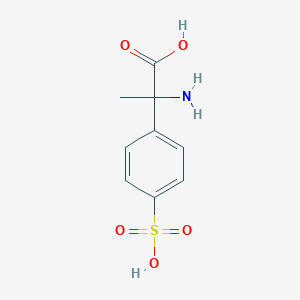
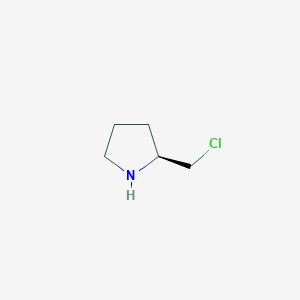
![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)
![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)
